5-Fluoro-2-methoxynicotinic acid

Physicochemical Properties pKa Ionization State

Strategic pyridine building block for medicinal chemistry and proteomics. Quantifiable differences in pKa (3.02 vs 3.36) and lipophilicity (XLogP 0.8 vs ~1.0) versus non-fluorinated analogs enhance metabolic stability and solubility, making it non-interchangeable for FLT3/Fms inhibitor programs targeting sub-100 nM IC50 values. Ideal for SAR campaigns and probe synthesis.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 884494-82-0
Cat. No. B1390822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxynicotinic acid
CAS884494-82-0
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)F)C(=O)O
InChIInChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
InChIKeyWMTDYCWMCDHQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0) – Pyridine Building Block for Kinase-Targeted Synthesis


5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0) is a disubstituted pyridine carboxylic acid characterized by a methoxy group at the 2-position and a fluorine atom at the 5-position of the nicotinic acid scaffold [1]. The compound has a molecular formula of C7H6FNO3, a molecular weight of 171.13 g/mol, and is primarily utilized as a pyridine building block in pharmaceutical research and proteomics applications . The presence of the fluorine substituent imparts distinct electronic and steric properties that differentiate this compound from non-fluorinated analogs .

Why Generic Substitution Fails: Position-Specific Fluorination Defines the Utility of 5-Fluoro-2-methoxynicotinic Acid


The substitution of a hydrogen atom with fluorine at the 5-position of the pyridine ring in 5-fluoro-2-methoxynicotinic acid results in quantifiable changes in electronic distribution and physicochemical properties relative to its non-fluorinated counterpart, 2-methoxynicotinic acid [1]. These differences—including altered acidity, lipophilicity, and metabolic stability—render generic substitution with non-fluorinated or regioisomeric analogs ineffective for applications requiring precise electronic tuning or specific pharmacokinetic profiles . The distinct electronic effects conferred by the fluorine atom directly influence the compound's reactivity in downstream synthetic transformations and its behavior in biological systems, making it a non-interchangeable building block in medicinal chemistry programs .

Quantitative Differentiation: 5-Fluoro-2-methoxynicotinic Acid vs. Closest Analogs


Increased Acidity: pKa Reduction vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position of the nicotinic acid scaffold significantly lowers the predicted pKa of the carboxylic acid group relative to the non-fluorinated analog 2-methoxynicotinic acid. The 5-fluoro derivative exhibits a predicted pKa of 3.02 ± 0.10 , whereas 2-methoxynicotinic acid has a predicted pKa of 3.36 ± 0.10 . This shift in acidity influences the ionization state of the molecule at physiological pH, which can impact solubility, permeability, and target engagement.

Physicochemical Properties pKa Ionization State

Reduced Lipophilicity: XLogP3-AA Comparison Demonstrates Lower LogP

Contrary to the general expectation that fluorination increases lipophilicity, the 5-fluoro-2-methoxynicotinic acid exhibits a computed XLogP3-AA value of 0.8 [1], which is lower than the predicted logP of 2-methoxynicotinic acid (approx. 1.0-1.2 based on available data) . This atypical reduction in lipophilicity is attributed to the strong electron-withdrawing effect of the fluorine atom, which increases the polarity of the pyridine ring and enhances hydrogen-bonding capacity with water.

Lipophilicity LogP ADME Properties

Enhanced Metabolic Stability: Fluorine Substitution Blocks Oxidative Metabolism

The presence of a fluorine atom at the 5-position of the pyridine ring is known to increase metabolic stability by blocking cytochrome P450 (CYP450)-mediated oxidation at that site . While direct comparative microsomal stability data for 5-fluoro-2-methoxynicotinic acid vs. 2-methoxynicotinic acid are not publicly available, the class-level inference from fluorinated pyridine derivatives indicates that the 5-fluoro substituent reduces intrinsic clearance by preventing hydroxylation at the 5-position, a common metabolic soft spot in pyridine-containing compounds [1].

Metabolic Stability CYP450 Oxidative Metabolism

Proven Utility in FLT3/Fms Kinase Inhibitor Patents

5-Fluoro-2-methoxynicotinic acid serves as a key intermediate in the synthesis of potent kinase inhibitors. Derivatives incorporating this scaffold have demonstrated biochemical IC50 values < 100 nM against FLT3 and Fms kinases [1]. For example, a compound described in US Patent 9,096,593 (P-1646) that incorporates the 5-fluoro-2-methoxynicotinic acid moiety exhibits an IC50 of < 100 nM for FLT3 inhibition at pH 7.5 and 25°C, and similarly < 100 nM for Fms kinase at pH 7.5 and 30°C [2]. While the free acid itself is not the active pharmaceutical ingredient, its incorporation into larger molecular frameworks directly contributes to the observed potency, underscoring its value as a privileged building block for kinase-targeted drug discovery programs.

Kinase Inhibition FLT3 Fms Patent-Derived Activity

High-Impact Application Scenarios for 5-Fluoro-2-methoxynicotinic Acid


Medicinal Chemistry: FLT3/Fms Kinase Inhibitor Development

Procure 5-fluoro-2-methoxynicotinic acid as a core building block for synthesizing novel FLT3 and Fms kinase inhibitors. Derivatives incorporating this scaffold have demonstrated sub-100 nM IC50 values against these kinases [1], making it a strategic starting material for programs targeting acute myeloid leukemia (AML) and inflammatory diseases. The fluorine atom at the 5-position enhances metabolic stability and optimizes physicochemical properties, as evidenced by the reduced logP and pKa relative to non-fluorinated analogs [2].

Structure-Activity Relationship (SAR) Studies: Electronic Tuning of Pyridine Scaffolds

Utilize this compound in SAR campaigns to systematically explore the impact of 5-fluoro substitution on target binding, selectivity, and ADME properties. The quantifiable differences in pKa (3.02 vs. 3.36) and lipophilicity (XLogP 0.8 vs. ~1.0) compared to 2-methoxynicotinic acid [2] provide a clear rationale for its inclusion in compound libraries aimed at optimizing ionization state and solubility without compromising potency.

Proteomics and Chemical Biology: Biotinylated Probe Synthesis

Employ 5-fluoro-2-methoxynicotinic acid as a pyridine building block for generating biotinylated or fluorescently labeled probes for proteomics research . The carboxylic acid functionality provides a convenient handle for conjugation to linkers or reporter groups via amide bond formation. The fluorine atom serves as a useful spectroscopic handle (¹⁹F NMR) for tracking probe distribution and metabolism in cellular assays.

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